Hydro-UCB35625

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

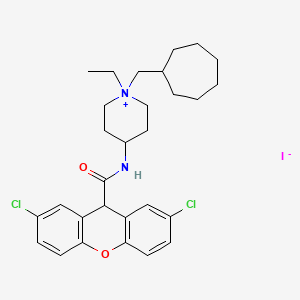

C29H37Cl2IN2O2 |

|---|---|

Molecular Weight |

643.4 g/mol |

IUPAC Name |

2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide |

InChI |

InChI=1S/C29H36Cl2N2O2.HI/c1-2-33(19-20-7-5-3-4-6-8-20)15-13-23(14-16-33)32-29(34)28-24-17-21(30)9-11-26(24)35-27-12-10-22(31)18-25(27)28;/h9-12,17-18,20,23,28H,2-8,13-16,19H2,1H3;1H |

InChI Key |

FMZVFKYDLOAOJE-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5CCCCCC5.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Hydro-UCB35625: An In-depth Technical Guide on its Mechanism of Action as a Dual CCR1/CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydro-UCB35625, the trans-isomer of J113863, is a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1][2] These receptors are key players in the recruitment of inflammatory leukocytes, particularly eosinophils and monocytes, to sites of inflammation. By inhibiting the action of these receptors, this compound presents a therapeutic potential for a range of inflammatory conditions, including asthma, as well as for inhibiting CCR3-mediated entry of HIV-1.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, summarizing key quantitative data, and providing detailed experimental protocols for the foundational studies that have characterized this compound.

Core Mechanism of Action: Non-competitive Antagonism

This compound functions as a non-competitive antagonist of both CCR1 and CCR3.[2] Unlike competitive antagonists that directly block the ligand-binding site, this compound is believed to interact with a region within the transmembrane (TM) helices of the receptors.[1][2] This interaction is thought to induce or stabilize a receptor conformation that is incapable of initiating intracellular signaling, even when the natural chemokine ligand is bound to the receptor's extracellular domain.[1] Evidence for this non-competitive mechanism comes from competitive radioligand binding assays, which show that significantly higher concentrations of this compound are required to displace radiolabeled chemokines from their receptors than are needed to inhibit receptor function in cellular assays.[1]

Site-directed mutagenesis studies on CCR1 have identified specific amino acid residues within the transmembrane helices that are crucial for the interaction with this compound. Specifically, mutations of Tyrosine 41 in TM1 (Y41A), Tyrosine 113 in TM3 (Y113A), and Glutamic acid 287 in TM7 (E287A) result in a loss of antagonist activity, indicating that these residues form a key part of the binding pocket for this compound.[2] Molecular modeling based on these findings suggests that the antagonist binds to a pocket formed by TM1, TM2, and TM7, thereby sterically hindering the conformational changes in TM2 and TM3 that are necessary for receptor activation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound in various functional assays.

Table 1: Inhibition of Chemotaxis [1][3]

| Target Receptor | Cell Type | Chemokine | IC50 (nM) |

| CCR1 | CCR1 Transfectants | MIP-1α | 9.57 |

| CCR3 | CCR3 Transfectants | Eotaxin | 93.8 |

Table 2: Inhibition of Receptor Internalization [4]

| Target Receptor | Cell Type | Chemokine | IC50 (nM) |

| CCR1 | Purified PMNLs | MIP-1α | 19.8 ± 1.7 |

| CCR3 | Purified PMNLs | Eotaxin | 410 ± 1.6 |

Table 3: Inhibition of CCR3-Mediated HIV-1 Entry [1][4]

| HIV-1 Isolate | Cell Line | IC50 (nM) |

| 89.6 | NP-2 (glial cells) | 57.0 |

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound prevents the initiation of the downstream signaling cascades normally triggered by chemokine binding to CCR1 and CCR3. These G protein-coupled receptors (GPCRs) typically signal through Gαi proteins, leading to the activation of multiple intracellular pathways that culminate in cellular responses such as chemotaxis, degranulation, and changes in cell shape. The diagrams below illustrate the canonical signaling pathways for CCR1 and CCR3 that are blocked by this compound.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the key experiments used to characterize the mechanism of action of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.[1][2]

Chemotaxis Assay

This protocol is adapted from the methods used to assess the inhibitory effect of this compound on chemokine-induced cell migration.[2]

-

Cell Preparation:

-

Culture L1.2 cells stably transfected with either human CCR1 or CCR3 in appropriate growth medium.

-

Harvest cells and wash twice with assay medium (e.g., RPMI 1640 with 1% BSA).

-

Resuspend cells in assay medium to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay medium.

-

Prepare solutions of the appropriate chemokine (e.g., 50 nM MIP-1α for CCR1, 20 nM eotaxin for CCR3) in assay medium, both with and without the various concentrations of this compound.

-

Add 29 µL of the chemokine solutions to the lower wells of a 96-well chemotaxis chamber (e.g., Neuroprobe).

-

-

Cell Migration:

-

Carefully place a 5 µm pore size polycarbonate membrane over the lower wells.

-

Add 25 µL of the cell suspension to the top of each well on the membrane.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 3-5 hours.

-

-

Quantification and Analysis:

-

After incubation, remove the membrane and scrape off non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in multiple high-power fields for each well.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

-

Receptor Internalization Assay (FACS-based)

This protocol is based on the methods used to measure the effect of this compound on chemokine-induced receptor internalization.[4]

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PMNLs) from healthy donors using a standard density gradient centrifugation method.

-

-

Cell Treatment:

-

Pre-incubate the PMNLs with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with a chemokine (e.g., 10 nM MIP-1α for CCR1 or 10 nM eotaxin for CCR3) for 30 minutes at 37°C to induce receptor internalization.

-

Place the cells on ice to stop the internalization process.

-

-

Antibody Staining:

-

Wash the cells with cold PBS containing 1% BSA.

-

Incubate the cells with a fluorescently labeled primary antibody specific for either CCR1 or CCR3 for 30-60 minutes on ice in the dark. A co-stain for an eosinophil marker (e.g., VLA-4) can be used to specifically gate on the eosinophil population.

-

-

FACS Analysis:

-

Wash the cells to remove unbound antibody and resuspend in FACS buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Gate on the cell population of interest (e.g., eosinophils).

-

Determine the mean fluorescence intensity (MFI) of the receptor staining for each condition.

-

-

Data Analysis:

-

Calculate the percentage of receptor internalization for each chemokine treatment compared to the unstimulated control.

-

Determine the percentage of inhibition of internalization for each concentration of this compound and calculate the IC50 value.

-

Site-Directed Mutagenesis

This protocol is a generalized representation of the methods used to identify the binding site of this compound on CCR1.[2]

-

Primer Design and Mutagenesis:

-

Design complementary oligonucleotide primers containing the desired point mutation (e.g., Y41A, Y113A, E287A).

-

Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type human CCR1 cDNA as a template and the mutagenic primers.

-

The PCR will generate copies of the plasmid containing the desired mutation.

-

-

Template Removal and Transformation:

-

Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.

-

Transform the resulting mutant plasmid into competent E. coli for amplification.

-

-

Verification and Expression:

-

Isolate the plasmid DNA from multiple bacterial colonies and sequence the CCR1 insert to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.

-

Transiently transfect the verified mutant CCR1 plasmids into a suitable cell line (e.g., L1.2 cells) for functional analysis.

-

-

Functional Analysis:

-

Perform chemotaxis assays (as described in section 4.1) with the transfected cells to assess their responsiveness to the appropriate chemokine in the presence and absence of this compound.

-

A loss of inhibition by this compound in cells expressing a particular mutant receptor indicates that the mutated amino acid is critical for the antagonist's activity.

-

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of the chemokine receptors CCR1 and CCR3. Its mechanism of action, involving the allosteric inhibition of receptor signaling, has been elucidated through a combination of functional cellular assays and site-directed mutagenesis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds for the treatment of inflammatory diseases and HIV-1 infection.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: Prevention of reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of UCB35625

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of UCB35625, a potent dual antagonist of the chemokine receptors CCR1 and CCR3. This document details the mechanism of action, summarizes key biological activity data, and provides in-depth experimental protocols for its synthesis and evaluation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important research compound.

Introduction

UCB35625, also identified as the cis-isomer of J-113863, is a small molecule that has garnered significant interest in the field of drug discovery due to its potent and selective antagonism of two key chemokine receptors: CCR1 and CCR3.[1][2] These receptors are critically involved in the inflammatory cascade and are implicated in a variety of diseases, including eosinophil-mediated inflammatory disorders like asthma.[1] Furthermore, CCR3 has been identified as a co-receptor for the entry of certain strains of the human immunodeficiency virus-1 (HIV-1).[1] The dual inhibitory activity of UCB35625 makes it a valuable tool for studying the roles of CCR1 and CCR3 in both physiological and pathological processes and as a potential therapeutic lead.

Discovery and Synthesis

UCB35625 was first disclosed by Banyu Pharmaceutical Co. in patent WO98/04554.[1][2] The synthesis of UCB35625 and its trans-isomer, J-113863, has been reported in the scientific literature, providing a roadmap for its chemical preparation.

Synthesis Protocol

While the precise, step-by-step synthesis protocol from the original patent and medicinal chemistry literature requires access to these specific documents, a general synthetic approach can be inferred from related publications. A detailed protocol based on available information will be provided upon retrieval of these documents.

Mechanism of Action

UCB35625 exerts its biological effects by acting as a non-competitive antagonist of CCR1 and CCR3.[3] Unlike competitive antagonists that directly block the ligand-binding site, UCB35625 is believed to interact with a region within the transmembrane helices of the receptors.[1][3] This interaction is thought to induce a conformational change that prevents the receptor from adopting an active state upon chemokine binding, thereby inhibiting downstream intracellular signaling.[1] Site-directed mutagenesis studies have identified key amino acid residues within the transmembrane domains of CCR1 that are crucial for the binding and antagonist activity of UCB35625.[3]

CCR1 and CCR3 Signaling Pathway

The binding of chemokines to CCR1 and CCR3 initiates a cascade of intracellular events, primarily through the activation of G-proteins. This leads to downstream signaling pathways that mediate cellular responses such as chemotaxis, degranulation, and changes in cell shape. UCB35625 intercepts this process at the receptor level, preventing the initiation of this signaling cascade.

Caption: CCR1/CCR3 signaling pathway and inhibition by UCB35625.

Biological Activity

The biological activity of UCB35625 has been characterized in a variety of in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Assay | Target | Ligand | Cell Line/System | IC50 (nM) | Reference |

| Chemotaxis | CCR1 | MIP-1α | CCR1-transfected cells | 9.6 | [1] |

| Chemotaxis | CCR3 | Eotaxin | CCR3-transfected cells | 93.7 | [1] |

| Receptor Internalization | CCR1 | MIP-1α | Purified PMNL | 19.8 | [4] |

| Receptor Internalization | CCR3 | Eotaxin | Purified PMNL | 410 | [4] |

| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 glial cells | 57 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of UCB35625.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Function and Mechanism of Hydro-UCB35625

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydro-UCB35625, scientifically known as UCB35625, is a potent and selective small molecule antagonist of the CC chemokine receptors CCR1 and CCR3.[1][2] As a dual antagonist, it has been a subject of significant interest for its therapeutic potential in eosinophil-mediated inflammatory diseases such as asthma.[2] This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of UCB35625, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.

Core Function and Mechanism of Action

UCB35625 functions as a non-competitive antagonist for CCR1 and a competitive antagonist for CCR3.[3] Its primary role is to inhibit the downstream signaling pathways activated by these receptors, thereby blocking the biological responses mediated by their chemokine ligands.

Dual Antagonism of CCR1 and CCR3

UCB35625 uniquely exhibits different modes of antagonism for its two target receptors:

-

Insurmountable Antagonism at CCR1: At the CCR1 receptor, UCB35625 acts as an insurmountable antagonist. This means that it depresses the maximal response to a CCR1 agonist, such as MIP-1α (CCL3), in a manner that cannot be overcome by increasing the concentration of the agonist.[3] This suggests a non-competitive mechanism where UCB35625 may bind to an allosteric site on the receptor or induce a conformational change that prevents signal transduction, even when the natural ligand is bound.[2]

-

Surmountable Antagonism at CCR3: In contrast, at the CCR3 receptor, UCB35625 behaves as a surmountable antagonist. This is characterized by a parallel rightward shift in the concentration-response curve of a CCR3 agonist, like eotaxin (CCL11), without a reduction in the maximal response.[3] This indicates a competitive mechanism where UCB35625 and the natural ligand compete for the same binding site on the receptor.

Molecular Interactions

Site-directed mutagenesis studies have identified key amino acid residues within the transmembrane (TM) helices of CCR1 that are crucial for the antagonist activity of UCB35625. Specifically, mutations of Tyrosine at position 41 (Y41A in TM1), Tyrosine at position 113 (Y113A in TM3), and Glutamic acid at position 287 (E287A in TM7) in CCR1 resulted in resistance to the inhibitory effects of UCB35625, while maintaining responsiveness to the natural ligand CCL3.[1] These findings suggest that UCB35625 binds to a pocket formed by these transmembrane helices, thereby preventing the conformational changes required for receptor activation and intracellular signaling.[1][4]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of UCB35625 in various functional assays. All data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the maximal response.

| Assay | Receptor | Ligand | Cell Type | IC50 (nM) | Reference(s) |

| Chemotaxis | CCR1 | MIP-1α (CCL3) | Transfected Cells | 9.6 | [2] |

| Chemotaxis | CCR3 | Eotaxin (CCL11) | Transfected Cells | 93.7 | [2] |

| Receptor Internalization | CCR1 | MIP-1α (CCL3) | Polymorphonuclear Leukocytes (PMNLs) | 19.8 | [5] |

| Receptor Internalization | CCR3 | Eotaxin (CCL11) | Polymorphonuclear Leukocytes (PMNLs) | 410 | [5] |

| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 glial cells | 57 | [2] |

Signaling Pathways and Inhibition

CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that, upon activation by their chemokine ligands, initiate a cascade of intracellular signaling events. UCB35625 inhibits these pathways at the receptor level.

Caption: CCR1/CCR3 signaling pathway and point of inhibition by UCB35625.

Visualizing the Mechanism of Differential Antagonism

The distinct antagonistic effects of UCB35625 on CCR1 and CCR3 can be visualized through the following logical diagram.

Caption: Differential antagonism of UCB35625 at CCR1 and CCR3.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of UCB35625. These are generalized methods and may require optimization for specific cell types and laboratory conditions.

Chemotaxis Assay (Boyden Chamber Method)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Cell Preparation: Culture and harvest cells (e.g., L1.2 transfectants expressing CCR1 or CCR3). Wash and resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL.

-

Compound Incubation: Pre-incubate the cell suspension with varying concentrations of UCB35625 or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant (e.g., MIP-1α for CCR1, Eotaxin for CCR3) to the lower wells of a 96-well chemotaxis plate.

-

Place the filter membrane (typically 5 µm pore size) over the lower wells.

-

Add the pre-incubated cell suspension to the top of the filter.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Remove non-migrated cells from the top of the filter.

-

Fix and stain the migrated cells on the underside of the filter.

-

Count the migrated cells in several fields of view under a microscope or quantify using a plate reader after cell lysis and staining with a fluorescent dye (e.g., CyQuant).

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of UCB35625 compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the ability of a compound to inhibit ligand-induced receptor internalization.

-

Cell Preparation: Use whole blood or isolated polymorphonuclear leukocytes (PMNLs).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of UCB35625 or vehicle control for 15-30 minutes at 37°C.

-

Ligand Stimulation: Add the appropriate chemokine (e.g., MIP-1α or Eotaxin) to induce receptor internalization and incubate for 30-60 minutes at 37°C.

-

Staining:

-

Stop the internalization process by placing the samples on ice.

-

Stain the cells with a fluorescently labeled antibody specific for the N-terminus of CCR1 or CCR3.

-

Optionally, co-stain with markers to identify specific cell populations (e.g., CD16 for neutrophils, VLA-4 for eosinophils).

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell population of interest.

-

Measure the mean fluorescence intensity (MFI) of the receptor staining. A decrease in MFI compared to unstimulated cells indicates receptor internalization.

-

-

Data Analysis: Calculate the percentage of inhibition of receptor internalization for each concentration of UCB35625. Determine the IC50 value from the dose-response curve.

Calcium Mobilization Assay

This assay measures the inhibition of ligand-induced intracellular calcium release.

-

Cell Preparation and Dye Loading:

-

Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the dye-loaded cells in a fluorometric plate reader.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of UCB35625 and incubate for a short period.

-

Add the chemokine agonist (e.g., MIP-1α or Eotaxin) to stimulate calcium release.

-

Continuously measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

-

Determine the peak fluorescence response for each condition.

-

Calculate the percentage of inhibition of the calcium response by UCB35625 at each concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a chemokine receptor antagonist like UCB35625.

Caption: A typical experimental workflow for characterizing a novel compound.

Conclusion

This compound is a valuable research tool for studying the roles of CCR1 and CCR3 in inflammatory processes. Its dual antagonism with distinct mechanisms at each receptor provides a unique pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of chemokine biology, immunology, and drug development. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

- 1. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Hydro-UCB35625: A Dual CCR1/CCR3 Antagonist for Inflammatory and Infectious Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydro-UCB35625, also known as UCB35625, is a small molecule antagonist that demonstrates potent and selective inhibitory activity against two key chemokine receptors: C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). These receptors play crucial roles in the recruitment of inflammatory cells, such as eosinophils and monocytes, to sites of inflammation and are implicated in a variety of pathological conditions, including allergic asthma and HIV-1 entry. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for inflammatory and infectious diseases.

Introduction

Chemokine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the migration of leukocytes in response to chemokine gradients. CCR1 and CCR3, in particular, are attractive therapeutic targets due to their significant roles in inflammatory processes. CCR1 is predominantly expressed on monocytes, macrophages, and T cells and is involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1] CCR3 is highly expressed on eosinophils, basophils, and Th2 lymphocytes, making it a key player in allergic inflammatory conditions such as asthma.[2] Furthermore, CCR3 has been identified as a co-receptor for certain strains of the human immunodeficiency virus-1 (HIV-1).[3]

This compound has emerged as a promising dual antagonist of both CCR1 and CCR3, offering the potential for a broad anti-inflammatory and antiviral therapeutic profile.[3] This document synthesizes the available preclinical data on this compound, presenting it in a structured and accessible format for the scientific community.

Mechanism of Action

This compound functions as a potent, selective, and non-competitive antagonist of CCR1 and CCR3.[3] Evidence from competitive ligand binding assays suggests that the compound acts as an allosteric modulator.[4] Considerably higher concentrations of this compound are required to displace radiolabeled chemokines from CCR1 and CCR3 than are needed to inhibit receptor function in cellular assays.[3][5] This indicates that this compound likely binds to a site on the receptors distinct from the chemokine binding site, inducing a conformational change that prevents intracellular signaling without directly blocking ligand binding.[4][5]

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor that, upon binding to its cognate chemokines such as MIP-1α (CCL3) and RANTES (CCL5), activates intracellular signaling cascades.[6] This leads to the mobilization of intracellular calcium, activation of downstream pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, and ultimately results in cellular responses such as chemotaxis, proliferation, and survival.[5]

CCR3 Signaling Pathway

Similar to CCR1, CCR3 is a GPCR that signals through G proteins upon activation by chemokines like eotaxin (CCL11), MCP-4 (CCL13), and RANTES (CCL5).[2][7] The downstream signaling also involves calcium mobilization and activation of MAPK and PI3K pathways, leading to eosinophil chemotaxis, degranulation, and survival.[7]

Quantitative In Vitro Efficacy Data

The inhibitory potency of this compound has been evaluated in various in vitro functional assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Chemotaxis

| Target Receptor | Cell Type | Chemokine | IC50 (nM) | Reference |

| CCR1 | Transfected Cells | MIP-1α | 9.6 | [3][5] |

| CCR3 | Transfected Cells | Eotaxin | 93.7 | [3][5] |

Table 2: Inhibition of HIV-1 Entry

| Target Receptor | Virus Isolate | Cell Line | IC50 (nM) | Reference |

| CCR3 | HIV-1 Primary Isolate 89.6 | NP-2 (glial cells) | 57 | [3][5] |

Table 3: Inhibition of Chemokine-Induced Receptor Internalization

| Target Receptor | Inducing Chemokine | Cell Type | IC50 (nM) | Reference |

| CCR1 | MIP-1α | Purified PMNLs | 19.8 ± 1.7 | [7] |

| CCR3 | Eotaxin | Purified PMNLs (VLA-4 positive) | 410 ± 1.6 | [7] |

Table 4: Eosinophil Shape Change Inhibition

| Inducing Chemokine | Cell Type | Effect | Reference |

| MIP-1α, MCP-4, Eotaxin | Eosinophils | Inhibition at nanomolar concentrations | [3][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, exhaustive protocols for the studies involving this compound are not fully available in the public domain, this section provides detailed representative methodologies for the key assays used to characterize this compound.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Cell Membrane Preparation:

-

Culture cells stably expressing either CCR1 or CCR3.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., ¹²⁵I-MIP-1α for CCR1 or ¹²⁵I-Eotaxin for CCR3).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Cell Preparation:

-

Use a cell line stably expressing the receptor of interest (CCR1 or CCR3) or primary cells known to express the receptor (e.g., human monocytes or eosinophils).

-

Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane separating the upper and lower chambers.

-

Add the chemokine (e.g., MIP-1α for CCR1 or eotaxin for CCR3) at a concentration known to induce maximal chemotaxis to the lower chamber.

-

In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control.

-

-

Incubation and Cell Migration:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).

-

-

Quantification of Migration:

-

After incubation, remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting using a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

-

Eosinophil Shape Change Assay (Representative Protocol)

This assay measures the rapid morphological changes that occur in eosinophils upon activation by a chemoattractant.

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear leukocytes (PMNLs), which contain eosinophils, from healthy donors.

-

Resuspend the PMNLs in an assay buffer (e.g., PBS with calcium, magnesium, HEPES, glucose, and 0.1% BSA).

-

-

Assay Procedure:

-

Pre-incubate aliquots of the PMNL suspension with different concentrations of this compound or a vehicle control at room temperature.

-

Add a stimulating chemokine (e.g., eotaxin, MIP-1α, or MCP-4) at a concentration that induces a robust shape change response.

-

Incubate at 37°C for a short period (e.g., 10 minutes).

-

Stop the reaction by placing the samples on ice.

-

-

Flow Cytometry Analysis:

-

Analyze the cell morphology by flow cytometry. Eosinophils can be identified based on their characteristic autofluorescence and light scatter properties.

-

Measure the forward scatter (FSC) of the gated eosinophil population. An increase in FSC indicates cell shape change (polarization).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the shape change response for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Calcium Mobilization Assay (Representative Protocol)

This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation.

-

Cell Preparation and Dye Loading:

-

Use a cell line stably expressing CCR1 or CCR3.

-

Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C for about 1 hour.

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Measurement:

-

Use a fluorescence microplate reader with automated injection capabilities.

-

Measure the baseline fluorescence of the cells.

-

Inject a solution containing the chemokine agonist (e.g., MIP-1α or eotaxin) into the wells. In antagonist mode, the cells are pre-incubated with this compound before the addition of the agonist.

-

Immediately after agonist injection, measure the fluorescence kinetically over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For antagonist studies, calculate the percentage of inhibition of the agonist-induced calcium response at different concentrations of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Studies

As of the latest available information, detailed in vivo efficacy studies for this compound in animal models of diseases such as asthma have not been extensively published in the public domain. However, based on its potent in vitro activity against CCR1 and CCR3, it is a strong candidate for evaluation in such models. Animal models of allergic asthma, for instance, often involve sensitization and challenge with an allergen like ovalbumin or house dust mite extract to induce an eosinophilic inflammatory response in the lungs. The efficacy of a CCR1/CCR3 antagonist like this compound would typically be assessed by its ability to reduce airway hyperresponsiveness, eosinophil infiltration into the bronchoalveolar lavage fluid, and the production of Th2 cytokines.

Conclusion

This compound is a potent dual antagonist of the chemokine receptors CCR1 and CCR3. Its allosteric mechanism of action and its ability to inhibit key functional responses mediated by these receptors, such as chemotaxis and HIV-1 entry, at nanomolar concentrations, highlight its therapeutic potential. The data summarized in this technical guide provide a solid foundation for further investigation of this compound in preclinical models of inflammatory and infectious diseases. The detailed representative experimental protocols offered herein should aid researchers in designing and interpreting future studies aimed at further elucidating the pharmacological profile of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Hydro-UCB35625: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625, also known as UCB35625, is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] It is the trans-isomer of J113863.[1][2] By targeting these two key receptors involved in eosinophil and other leukocyte recruitment, this compound represents a significant tool for investigating inflammatory and immune responses.[1][3] This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Pharmacological Attributes

This compound is characterized as a dual antagonist with a non-competitive mechanism of action, particularly at CCR1.[3][4] It effectively inhibits cellular responses mediated by CCR1 and CCR3 activation without directly competing with the natural chemokine ligands for their binding sites at functionally relevant concentrations.[1][5] This suggests an allosteric mode of inhibition.

Mechanism of Action

This compound is believed to interact with the transmembrane helices of CCR1 and CCR3, stabilizing the receptors in an inactive conformation.[1] This allosteric modulation prevents the conformational changes necessary for intracellular signaling, even when the natural ligand is bound.[1] Site-directed mutagenesis studies on CCR1 have identified that the amino acid residues Tyr-41, Tyr-113, and Glu-287 are critical for the antagonistic activity of UCB35625.[4] While it potently inhibits receptor function, significantly higher concentrations are required to displace radiolabeled chemokines in competitive binding assays, further supporting its non-competitive antagonistic nature.[1][6]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various functional assays. The following tables summarize the available IC50 values.

| Assay | Receptor | Ligand | Cell Type | IC50 (nM) | Reference |

| Chemotaxis | CCR1 | MIP-1α (CCL3) | Transfected Cells | 9.6 | [1][5] |

| Chemotaxis | CCR3 | Eotaxin (CCL11) | Transfected Cells | 93.7 | [1][5] |

| Receptor Internalization | CCR1 | MIP-1α (CCL3) | Purified PMNL | 19.8 | [5] |

| Receptor Internalization | CCR3 | Eotaxin (CCL11) | Purified PMNL | 410 | [5] |

| HIV-1 Entry | CCR3 | HIV-1 isolate 89.6 | NP-2 Glial Cells | 57 | [1][5] |

PMNL: Polymorphonuclear leukocytes

Signaling Pathways and Experimental Workflows

Inhibition of CCR1/CCR3 Signaling

This compound blocks the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by chemokine binding to CCR1 and CCR3. This inhibition prevents downstream cellular responses such as chemotaxis.

Caption: Inhibition of CCR1/CCR3 signaling pathway by this compound.

Experimental Workflow: Chemotaxis Assay

A common method to assess the inhibitory effect of this compound on cell migration is the Boyden chamber chemotaxis assay.

Caption: Workflow for a Boyden chamber chemotaxis assay.

Experimental Workflow: Receptor Internalization Assay

Flow cytometry is utilized to measure the inhibition of chemokine-induced receptor internalization.

Caption: Workflow for a receptor internalization assay using flow cytometry.

Experimental Protocols

Chemotaxis Assay (Boyden Chamber Method)

This protocol outlines a representative method for assessing the chemotactic response of cells expressing CCR1 or CCR3 and its inhibition by this compound.[7][8][9][10]

-

Cell Preparation: Culture cells (e.g., L1.2 murine pre-B cells) stably transfected with human CCR1 or CCR3. Prior to the assay, harvest cells and resuspend them in assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Assay Setup: Add chemokine (e.g., 10 nM MIP-1α for CCR1 or 10 nM Eotaxin for CCR3) to the lower wells of a 96-well chemotaxis chamber (e.g., Neuroprobe). Place a porous polycarbonate membrane (e.g., 5 µm pores) over the lower wells.

-

Cell Migration: Pipette the pre-incubated cell suspension into the upper wells of the chamber.

-

Incubation: Incubate the plate for 1.5 to 3 hours at 37°C in a humidified 5% CO2 incubator to allow for cell migration.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik).

-

Analysis: Count the migrated cells in several high-power fields for each well using a microscope. Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.

Receptor Internalization Assay (Flow Cytometry)

This protocol describes a general method for measuring the inhibition of chemokine-induced receptor internalization.[5][11][12][13]

-

Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from whole blood using density gradient centrifugation.

-

Compound Incubation: Resuspend PMNLs in an appropriate buffer and pre-incubate with varying concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Receptor Internalization Induction: Add a stimulating concentration of chemokine (e.g., 100 ng/mL MIP-1α for CCR1 or 100 ng/mL Eotaxin for CCR3) and incubate for 30 minutes at 37°C to induce receptor internalization.

-

Staining: Stop the internalization by placing the samples on ice. Wash the cells with cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Stain the cells with a phycoerythrin (PE)-conjugated monoclonal antibody specific for CCR1 or CCR3 for 30 minutes on ice in the dark.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibody and fix if necessary (e.g., with 1% paraformaldehyde). Analyze the samples on a flow cytometer, gating on the eosinophil population based on forward and side scatter properties.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the stained cells. The reduction in MFI in chemokine-stimulated samples compared to unstimulated samples represents receptor internalization. Calculate the percentage of inhibition of internalization for each concentration of this compound and determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol provides a representative method for assessing the ability of this compound to displace a radiolabeled ligand from CCR1 or CCR3.[6][14][15]

-

Membrane Preparation: Prepare cell membranes from cells stably expressing high levels of CCR1 or CCR3.

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled chemokine (e.g., [125I]MIP-1α or [125I]Eotaxin), and varying concentrations of unlabeled this compound or a reference unlabeled chemokine (for determining total displacement).

-

Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Generate a displacement curve by plotting the percentage of specific binding against the concentration of this compound. Due to its weak displacement activity, determining a precise IC50 or Ki value may be challenging.[6]

Conclusion

This compound is a valuable pharmacological tool for the study of CCR1- and CCR3-mediated biological processes. Its characterization as a potent, non-competitive dual antagonist provides a unique mechanism for modulating the activity of these important inflammatory receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations.

References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemokine receptor hetero-oligomers regulate monocyte chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. timothyspringer.org [timothyspringer.org]

- 11. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a flow cytometry based chemokine internalization assay for use in evaluating the pharmacodynamic response to a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

No Information Available on Hydro-UCB35625 and Eosinophil Function

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "Hydro-UCB35625" or its effects on eosinophil function. The search terms used included "this compound," "this compound and eosinophils," "this compound mechanism of action," and various other combinations.

The lack of any retrievable data suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound. It is also possible that the name is a misnomer or contains a typographical error.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the interaction of this compound and eosinophils as requested.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and consult internal or proprietary documentation that may not be publicly accessible. If "this compound" is a different compound from what was intended, please provide the correct nomenclature for a renewed search and analysis.

Early research on Hydro-UCB35625

An In-depth Technical Guide to the Early Research of UCB35625, a Dual CCR1/CCR3 Chemokine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on UCB35625, a potent small molecule antagonist of the chemokine receptors CCR1 and CCR3. The information presented herein is compiled from foundational studies that elucidated its mechanism of action, binding properties, and functional effects, making it a molecule of significant interest for therapeutic development in inflammatory diseases and HIV-1 entry inhibition.

Core Compound Profile

UCB35625 is a non-competitive antagonist of both CCR1 and CCR3.[1][2] Structurally, it is the trans-isomer of J113863.[1][3] Its antagonistic properties are characterized by its ability to inhibit receptor function with minimal displacement of the natural chemokine ligands, suggesting an allosteric mechanism of action.[4]

Quantitative Biological Activity

The following tables summarize the key quantitative data from early in vitro studies of UCB35625.

Table 1: Inhibition of Chemotaxis

| Target Receptor | Cell Type | Chemokine Ligand | IC50 (nM) |

| CCR1 | Transfected Cells | MIP-1α (CCL3) | 9.6[1] |

| CCR3 | Transfected Cells | Eotaxin (CCL11) | 93.7[1] |

Table 2: Inhibition of Receptor Internalization

| Target Receptor | Cell Type | Inducing Ligand | IC50 (nM) |

| CCR1 | Purified PMNL | MIP-1α (CCL3) | 19.8[4] |

| CCR3 | Purified PMNL | Eotaxin (CCL11) | 410[4] |

Table 3: Inhibition of HIV-1 Entry

| Target Receptor | Virus Isolate | Cell Line | IC50 (nM) |

| CCR3 | Primary Isolate 89.6 | NP-2 (glial cell line) | 57[1] |

Experimental Protocols

Chemotaxis Assay

The inhibitory effect of UCB35625 on chemokine-induced cell migration was quantified using a Boyden chamber assay.[4]

-

Cell Preparation: L1.2 cells were transiently transfected with cDNA encoding for either CCR1 or CCR3.

-

Assay Setup: A 48-well micro-chemotaxis chamber was used, with the lower wells containing varying concentrations of the chemoattractant (MIP-1α for CCR1 or eotaxin for CCR3) in the presence or absence of a fixed concentration of UCB35625.

-

Cell Migration: Transfected cells were placed in the upper wells, separated from the lower wells by a polycarbonate membrane. The chamber was incubated to allow for cell migration along the chemokine gradient.

-

Quantification: Migrated cells on the lower side of the membrane were fixed, stained, and counted under a microscope. The IC50 value was determined as the concentration of UCB35625 that resulted in a 50% reduction in the number of migrated cells compared to the control (chemokine alone).

Receptor Internalization Assay

The effect of UCB35625 on ligand-induced receptor internalization was assessed using flow cytometry (FACS).[4]

-

Cell Treatment: Purified peripheral blood mononuclear leukocytes (PMNLs) were pre-treated with varying concentrations of UCB35625.

-

Receptor Stimulation: The cells were then stimulated with either MIP-1α to induce CCR1 internalization or eotaxin to induce CCR3 internalization.

-

Staining: Following stimulation, cells were stained with fluorescently labeled antibodies specific for CCR1 and CCR3, along with a VLA-4 specific antibody to identify eosinophils.

-

FACS Analysis: The mean fluorescence intensity of the cell surface receptors was quantified by flow cytometry. A decrease in fluorescence intensity indicated receptor internalization. The IC50 value was calculated as the concentration of UCB35625 that inhibited 50% of the chemokine-induced receptor internalization.

Site-Directed Mutagenesis

To identify the binding site and mechanism of action of UCB35625, site-directed mutagenesis of the CCR1 receptor was performed.[2]

-

Mutant Generation: Thirty-three point mutants of CCR1 were generated, with mutations primarily targeting amino acid residues within the transmembrane (TM) helices.

-

Transient Expression: The mutant CCR1 constructs were transiently expressed in L1.2 cells.

-

Functional Assays: The transfected cells were then subjected to chemotaxis assays in the presence and absence of UCB35625.

-

Analysis: Mutants that remained responsive to the chemokine ligand but were resistant to the antagonistic effects of UCB35625 were identified. This indicated that the mutated residue was critical for the interaction with the compound. This approach identified Tyr-41 (TM1), Tyr-113 (TM3), and Glu-287 (TM7) as key residues for UCB35625 activity.[2][5]

Visualizations

Signaling Pathway

Caption: Allosteric inhibition of CCR1/CCR3 signaling by UCB35625.

Experimental Workflow: Site-Directed Mutagenesis

Caption: Workflow for identifying UCB35625 interaction sites.

References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

The Role of UCB35625 in Inflammatory Diseases: A Technical Guide

Introduction

UCB35625 is a small molecule chemokine receptor antagonist that has demonstrated significant potential in the modulation of inflammatory responses. Primarily targeting C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3), UCB35625 has been investigated for its therapeutic utility in various eosinophil-mediated inflammatory disorders, such as asthma.[1] This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and potential applications of UCB35625 in the context of inflammatory diseases, based on preclinical research. It is important to note that while the query specified "Hydro-UCB35625," no information was found for a compound with this designation. The following data pertains to the well-characterized molecule UCB35625.

Mechanism of Action

UCB35625 functions as a potent and selective inhibitor of CCR1 and CCR3.[1] Its mechanism is unique in that it acts as an allosteric antagonist.[2] Rather than directly competing with natural chemokine ligands for the binding site, UCB35625 is believed to interact with a region within the transmembrane helices of the receptors. This interaction inhibits the conformational change required to initiate intracellular signaling pathways upon chemokine binding.[1][3] This mode of action effectively uncouples ligand binding from receptor activation.

Key amino acid residues within the transmembrane domains of the receptors have been identified as crucial for the activity of UCB35625. Specifically, Tyrosine-41 (Tyr-41), Tyrosine-113 (Tyr-113), and Glutamic acid-287 (Glu-287) are thought to be involved in the binding of UCB35625 to CCR1 and are conserved in CCR3.[3]

Signaling Pathway

The signaling pathway affected by UCB35625 is the chemokine-mediated G-protein coupled receptor (GPCR) signaling cascade. Upon binding of chemokines like MIP-1α (for CCR1) or eotaxin (for CCR3), the receptors typically activate intracellular signaling pathways, leading to cellular responses such as chemotaxis, shape change, and degranulation. UCB35625 blocks these downstream effects. For instance, it has been shown to inhibit the early phase of ERK1/2 activation, a key signaling event downstream of chemokine receptor activation.[4]

References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule receptor agonists and antagonists of CCR3 provide insight into mechanisms of chemokine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Hydro-UCB35625

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625, more commonly referred to as UCB35625, is a small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1][2][3] It functions as a potent, non-competitive, and selective inhibitor of these receptors, which are key mediators in the inflammatory response, particularly in the recruitment of eosinophils.[1][4] This makes UCB35625 a valuable tool for studying the roles of CCR1 and CCR3 in various physiological and pathological processes, including allergic inflammation, asthma, and HIV-1 entry.[1][4] These application notes provide detailed protocols for in vitro studies to characterize the activity of UCB35625.

Mechanism of Action

UCB35625 exhibits a non-competitive antagonism, suggesting it does not directly compete with the natural chemokine ligands for the orthosteric binding site.[1] Instead, it is believed to bind within the transmembrane helices of CCR1 and CCR3.[4][5][6] Site-directed mutagenesis studies have identified three key amino acid residues, Y41 (TM1), Y113 (TM3), and E287 (TM7), as crucial for the antagonist activity of UCB35625 on both CCR1 and CCR3.[4][5][6] It is hypothesized that UCB35625 stabilizes an inactive conformation of the receptors, thereby preventing the conformational changes necessary for intracellular signaling and subsequent cellular responses, such as chemotaxis and receptor internalization.[1]

Data Presentation

The following tables summarize the quantitative data for the in vitro inhibitory activity of UCB35625.

Table 1: Inhibition of Chemotaxis

| Target Receptor | Cell Line | Chemoattractant | UCB35625 IC50 (nM) |

| CCR1 | L1.2 transfectants | MIP-1α | 9.57 |

| CCR3 | L1.2 transfectants | Eotaxin | 93.8 |

Data compiled from multiple sources.[2]

Table 2: Inhibition of Receptor Internalization and HIV-1 Entry

| Assay | Target Receptor | Cell Line | Ligand/Virus | UCB35625 IC50 (nM) |

| Receptor Internalization | CCR1 | Purified PMNL | MIP-1α | 19.8 |

| Receptor Internalization | CCR3 | Purified PMNL | Eotaxin | 410 |

| HIV-1 Entry | CCR3 | NP-2 glial cells | HIV-1 isolate 89.6 | 57 |

Data compiled from multiple sources.[1][7]

Experimental Protocols

Boyden Chamber Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of UCB35625 on chemokine-induced cell migration.

Materials:

-

L1.2 cells stably transfected with human CCR1 or CCR3

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Recombinant human MIP-1α (for CCR1) or Eotaxin (for CCR3)

-

UCB35625

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes (5 µm pore size for L1.2 cells)

-

Calcein-AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture L1.2-CCR1 or L1.2-CCR3 cells in complete RPMI 1640 medium.

-

On the day of the assay, harvest cells and wash twice with serum-free RPMI 1640.

-

Resuspend cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

Incubate cells with various concentrations of UCB35625 or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

Prepare chemoattractant solutions (MIP-1α for CCR1, Eotaxin for CCR3) at desired concentrations in serum-free RPMI 1640. A typical concentration is 50 nM for MIP-1α and 20 nM for eotaxin.[8]

-

Add 25 µL of the chemoattractant solution to the lower wells of the Boyden chamber.

-

Add 25 µL of serum-free medium alone to control wells for measuring basal migration.

-

Place the polycarbonate membrane over the lower wells.

-

Add 50 µL of the pre-incubated cell suspension to the upper wells of the chamber.

-

-

Incubation and Cell Quantification:

-

Incubate the chamber for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the membrane. Scrape off non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay. After incubation, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.

-

Calculate the percentage of inhibition of migration for each UCB35625 concentration compared to the vehicle control.

-

Receptor Internalization Assay by Flow Cytometry

This protocol measures the ability of UCB35625 to block ligand-induced internalization of CCR1 and CCR3.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing CCR1 and CCR3 (e.g., purified polymorphonuclear leukocytes - PMNLs)

-

Anti-CCR1 and Anti-CCR3 antibodies conjugated to a fluorophore (e.g., PE or APC)

-

Recombinant human MIP-1α or Eotaxin

-

UCB35625

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fixation buffer (e.g., 1% paraformaldehyde in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Isolate PBMCs or prepare a suspension of the chosen cell line.

-

Pre-incubate the cells with various concentrations of UCB35625 or vehicle control for 30 minutes at 37°C.

-

Add the chemokine ligand (MIP-1α for CCR1, Eotaxin for CCR3) at a concentration known to induce internalization (e.g., 100 ng/mL) and incubate for a further 30-60 minutes at 37°C.

-

Include a control with no chemokine to measure basal receptor expression.

-

-

Staining:

-

Wash the cells twice with cold FACS buffer to stop internalization.

-

Resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated anti-CCR1 or anti-CCR3 antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with cold FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 300-500 µL of FACS buffer. For longer storage, fix the cells in fixation buffer.

-

Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Receptor internalization is observed as a decrease in the mean fluorescence intensity (MFI) of the cell population compared to the untreated control.

-

Calculate the percentage of inhibition of internalization for each UCB35625 concentration.

-

Visualizations

Caption: UCB35625 non-competitively antagonizes CCR1/CCR3 signaling.

Caption: Workflow for the Boyden chamber chemotaxis assay.

References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]

- 4. researchgate.net [researchgate.net]

- 5. Site-directed mutagenesis of CC chemokine receptor 1 reveals the mechanism of action of UCB 35625, a small molecule chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydro-UCB35625 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.[1] These receptors are key mediators in the inflammatory response, playing crucial roles in the trafficking of various leukocyte populations, including eosinophils and monocytes. By inhibiting the signaling of CCR1 and CCR3, this compound serves as a valuable tool for studying inflammatory processes, and holds potential as a therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its biological effects.

Mechanism of Action

This compound functions as a non-competitive antagonist of CCR1 and CCR3. It is believed to interact with the transmembrane helices of the receptors, thereby inhibiting the conformational changes required for intracellular signaling upon chemokine binding.[1][2] This mode of action effectively blocks downstream signaling cascades without directly competing with the natural chemokine ligands for their binding sites.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound in various cell-based assays.

| Assay Type | Receptor | Cell Line/Type | Stimulating Ligand | IC50 Value | Reference |

| Chemotaxis | CCR1 | L1.2 cells expressing CCR1 | MIP-1α | 9.6 nM | [1] |

| Chemotaxis | CCR3 | L1.2 cells expressing CCR3 | Eotaxin | 93.7 nM | [1] |

| Receptor Internalization | CCR1 | Purified PMNLs | MIP-1α | 19.8 ± 1.7 nM | [3] |

| Receptor Internalization | CCR3 | Purified PMNLs | Eotaxin | 410 ± 1.6 nM | [3] |

| HIV-1 Entry | CCR3 | NP-2 glial cells | HIV-1 isolate 89.6 | 57 nM | [1] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Chemotaxis Assay (Boyden Chamber)

This protocol outlines the procedure to measure the inhibition of chemokine-induced cell migration by this compound using a Boyden chamber assay.[4][5]

Materials:

-

CCR1 or CCR3 expressing cells (e.g., L1.2 transfectants, THP-1, or primary leukocytes)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant chemokines (e.g., MIP-1α/CCL3 for CCR1, Eotaxin/CCL11 for CCR3)

-

This compound

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes (5 µm pore size is suitable for many leukocytes)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture CCR1 or CCR3 expressing cells to a density of 1-2 x 10^6 cells/mL.

-

On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add chemotaxis medium containing the appropriate chemokine (e.g., 10 nM MIP-1α or 10 nM Eotaxin) to the lower wells of the Boyden chamber.

-

Include a negative control with chemotaxis medium alone.

-

Place the polycarbonate membrane over the lower wells.

-

Add 50 µL of the pre-incubated cell suspension to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Cell Staining and Quantification:

-

After incubation, remove the membrane.

-

Wipe the cells from the upper side of the membrane.

-

Fix and stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.

-

Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the potential cytotoxic effects of this compound on cells using an MTT assay.[6]

Materials:

-

Cells of interest (e.g., CCR1/CCR3 expressing cell lines or primary cells)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blotting for Downstream Signaling

This protocol is for analyzing the effect of this compound on the phosphorylation of key downstream signaling molecules like ERK and Akt.[7][8][9]

Materials:

-

CCR1 or CCR3 expressing cells

-

Serum-free medium

-

Recombinant chemokines (MIP-1α or Eotaxin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with this compound (e.g., 100 nM) or vehicle for 30 minutes.

-

Stimulate cells with the appropriate chemokine (e.g., 50 ng/mL MIP-1α or Eotaxin) for a short period (e.g., 5-15 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Flow Cytometry for Receptor Internalization

This protocol details the measurement of chemokine-induced CCR1 or CCR3 internalization and its inhibition by this compound using flow cytometry.[3][10]

Materials:

-

Cells expressing CCR1 or CCR3

-

FACS buffer (e.g., PBS with 2% FBS)

-

Recombinant chemokines (MIP-1α or Eotaxin)

-

This compound

-

Fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibodies

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Resuspend cells in FACS buffer.

-

Pre-incubate cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Add the appropriate chemokine (e.g., 100 ng/mL MIP-1α or Eotaxin) and incubate for 30-60 minutes at 37°C to induce receptor internalization.

-

Include an unstimulated control.

-

-

Staining:

-

Place the cells on ice to stop the internalization process.

-

Wash the cells with cold FACS buffer.

-

Stain the cells with a fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibody for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of the cell surface receptor staining. A decrease in MFI indicates receptor internalization.

-

Calculate the percentage of inhibition of receptor internalization for each concentration of this compound.

-

Mandatory Visualization

Caption: Signaling pathway of CCR1/CCR3 and its inhibition by this compound.

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Modulation of Phospho-Extracellular Signal-Regulated Kinase and Phospho-Protein Kinase B Signaling Pathways plus Activity of Macrophage-Stimulating Protein Contribute to the Protective Effect of Stachydrine on Acetaminophen-Induced Liver Injury [mdpi.com]